

Application Notes and Protocols: JNJ-42165279 in Preclinical Pain Models

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Compound of Interest

Compound Name: JNJ-42165279

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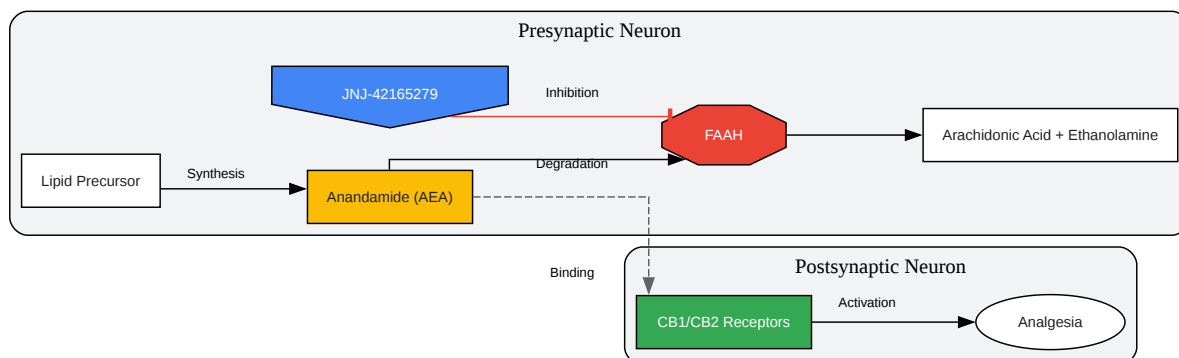
For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-42165279 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endogenous cannabinoids, primarily anandamide (AEA).[1][2][3][4] By inhibiting FAAH, **JNJ-42165279** elevates the levels of AEA and other fatty acid amides like oleoylethanolamide (OEA) and palmitoylethanolamide (PEA) in both the central and peripheral nervous systems.[1][4] This mechanism has shown potential for therapeutic intervention in pain, anxiety, and mood disorders.[5][6] Preclinical studies have demonstrated the efficacy of **JNJ-42165279** in rodent models of neuropathic pain, specifically the spinal nerve ligation (SNL) model.[1][2][3][7] These application notes provide detailed protocols for the administration and evaluation of **JNJ-42165279** in this preclinical pain model.

Mechanism of Action: FAAH Inhibition

JNJ-42165279 covalently inactivates the FAAH enzyme, leading to a significant increase in the concentration of anandamide (AEA).[1][3] AEA is an endogenous ligand for cannabinoid receptors (CB1 and CB2), which are key components of the endocannabinoid system involved in pain modulation.[8] Elevated AEA levels enhance the activation of these receptors, resulting in analgesic effects.[8][9] The localized synthesis and degradation of AEA suggest that FAAH inhibition may offer a targeted analgesic approach with a reduced risk of the psychotropic side effects associated with direct CB1 receptor agonists.



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Caption: Signaling pathway of **JNJ-42165279**-mediated analgesia.

Quantitative Data Presentation

Table 1: Pharmacodynamic Effects of JNJ-42165279 in Rats

This table summarizes the dose-dependent effects of oral administration of **JNJ-42165279** on the levels of key fatty acid amides in the brains of rats.

Dose (mg/kg, p.o.)	Time Post-Dose (hours)	Fold Increase in Anandamide (AEA)	Fold Increase in Palmitoylethanolamide (PEA)	Fold Increase in Oleoylethanolamide (OEA)
20	2	>4	~10	~12
20	4	-	Maximal	Maximal
20	24	Baseline	Baseline	Baseline
Data compiled from a preclinical characterization study. ^[1]				

Table 2: Efficacy of JNJ-42165279 in the Rat Spinal Nerve Ligation (SNL) Model

This table presents the dose-dependent efficacy of **JNJ-42165279** in reducing tactile allodynia in the rat SNL model of neuropathic pain.

Dose (mg/kg, p.o.)	Corresponding Plasma Concentration (µM at 30 min)	Efficacy (% Maximum Possible Effect, %MPE)
ED90 = 22	2.5	90
60	-	Time-course data available
Data expressed as the percentage of the maximum possible effect (%MPE). ^[1]		

Experimental Protocols

Spinal Nerve Ligation (SNL) Model of Neuropathic Pain in Rats

This protocol describes the surgical procedure to induce neuropathic pain in rats, mimicking chronic nerve compression.

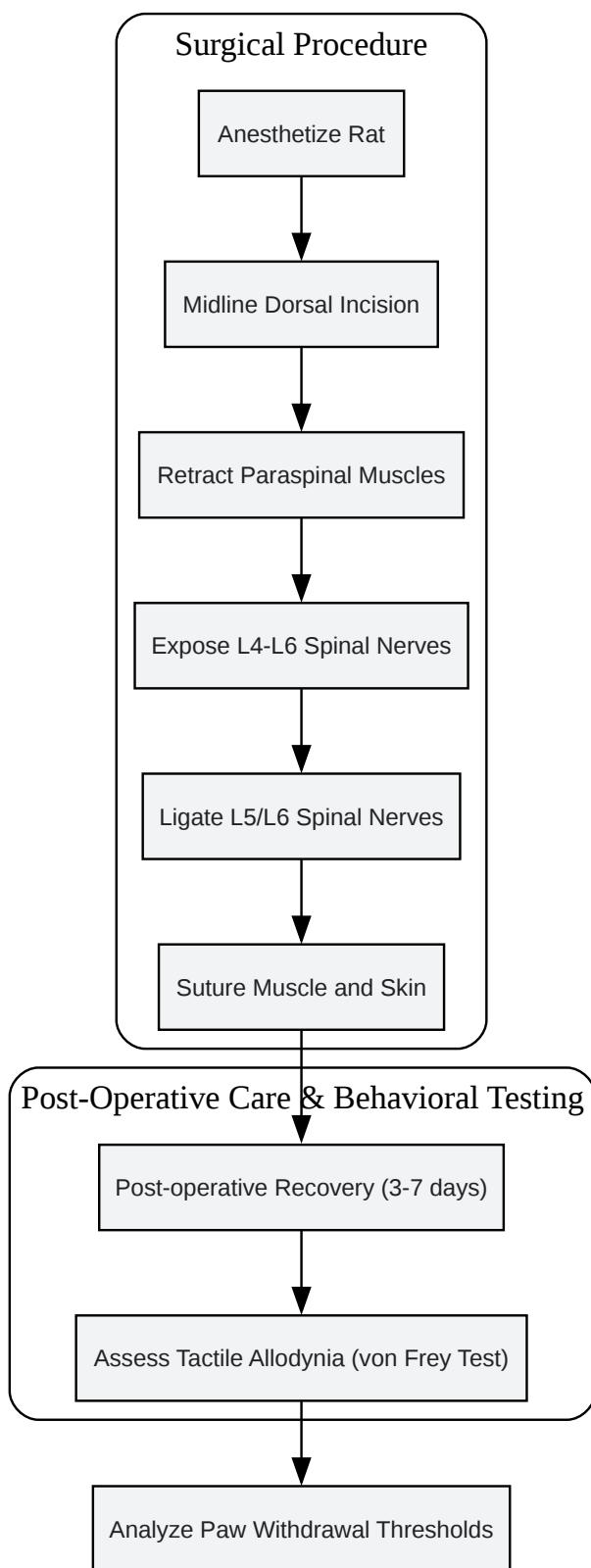
Materials:

- Male Sprague-Dawley rats (100-250 g)
- Isoflurane anesthesia
- Surgical instruments (scalpel, forceps, fine rongeurs)
- 6-0 silk suture
- Wound clips or sutures for skin closure
- Prophylactic antibiotics (e.g., Bicillin)
- Antibiotic ointment

Procedure:

- Anesthesia and Preparation: Anesthetize the rat with isoflurane (3-4% for induction, 2% for maintenance).[10] Shave and sterilize the dorsal lumbar region.
- Incision: Make a midline dorsal skin incision at the L4-S2 level.[11]
- Muscle Retraction: Separate the paraspinal muscles from the spinous processes to expose the vertebrae.[10]
- Exposure of Spinal Nerves: Carefully remove the L6 transverse process to expose the L4, L5, and L6 spinal nerves.[5][12]
- Ligation: Isolate the L5 and L6 spinal nerves and tightly ligate them with a 6-0 silk suture.[5][12] In some variations, only the L5 nerve is ligated.[1]
- Wound Closure: Suture the muscle and fascia layers. Close the skin incision with wound clips or sutures.[5][12]

- Post-operative Care: Administer prophylactic antibiotics and apply antibiotic ointment to the wound site.[1] House the animals in groups with extra bedding and monitor for signs of infection and distress.[5] Allow a recovery period of at least 3-7 days before behavioral testing.[5]



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Caption: Experimental workflow for the Spinal Nerve Ligation model.

Assessment of Tactile Allodynia using von Frey Filaments

This protocol details the "up-down method" for determining the 50% paw withdrawal threshold in response to mechanical stimulation.

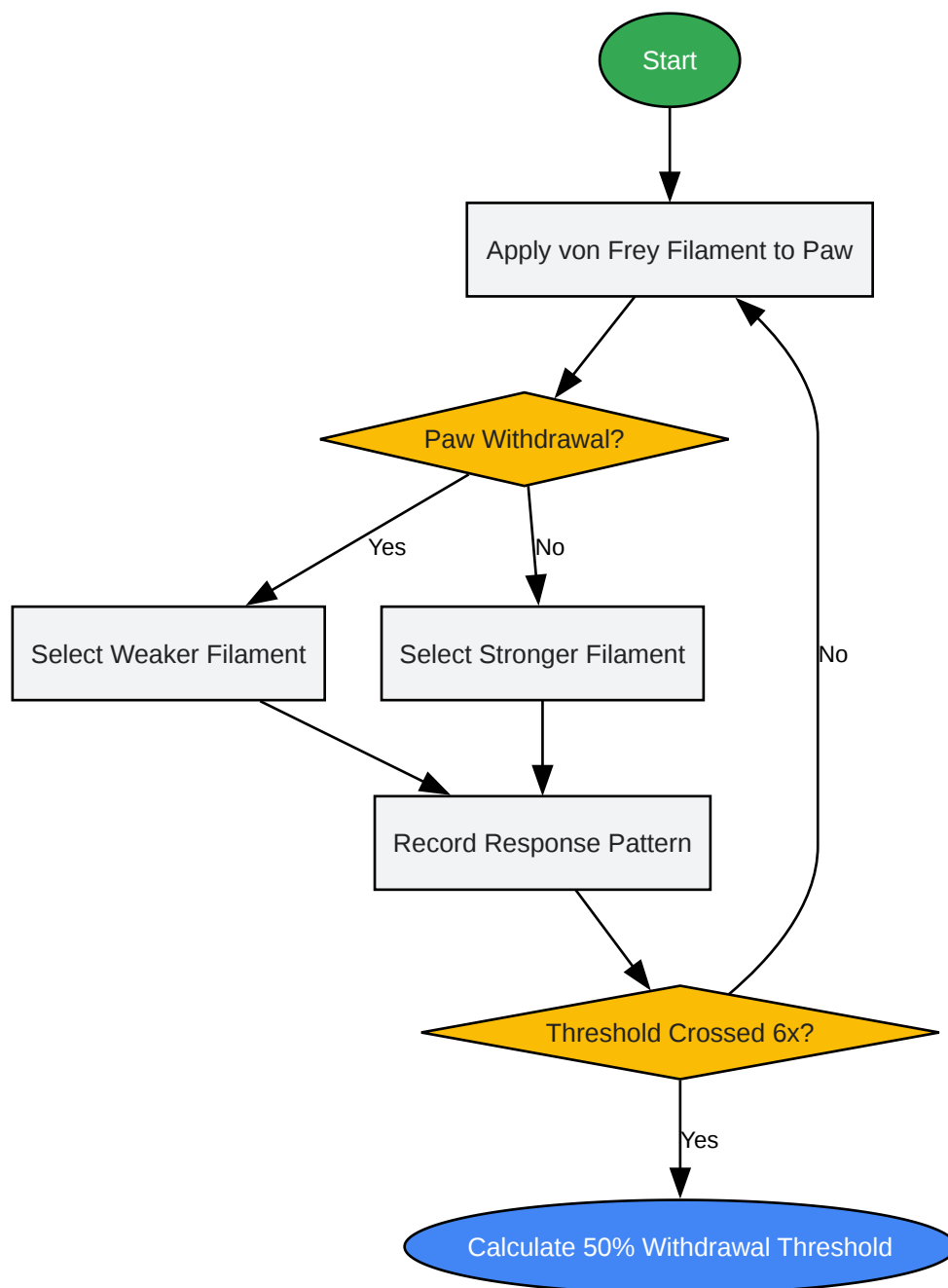
Materials:

- Set of calibrated von Frey filaments (e.g., Stoelting)
- Elevated wire mesh platform
- Individual testing chambers

Procedure:

- Acclimation: Place the rats in individual chambers on the wire mesh floor and allow them to acclimate for at least 1 hour before testing.[\[13\]](#)
- Filament Application: Apply the von Frey filament perpendicularly to the plantar surface of the rat's hind paw with enough force to cause a slight buckling.[\[2\]](#)
- Initial Stimulus: Begin testing with a filament in the middle of the force range (e.g., 4.31 handle number, corresponding to 2.0 g).[\[2\]](#)[\[3\]](#) Hold the filament for 6-8 seconds or until a withdrawal response is observed.[\[2\]](#)
- Up-Down Method:
 - If there is a positive response (paw withdrawal), the next stimulus should be a weaker filament.
 - If there is no response, the next stimulus should be a stronger filament.
- Threshold Determination: The 50% withdrawal threshold is determined by the pattern of responses. The testing continues until a specific pattern is observed (e.g., the threshold is crossed 6 times, followed by 4 additional stimuli).[\[2\]](#)

- Calculation: The 50% paw withdrawal threshold (in grams) is calculated using the formula described by Chaplan et al. (1994).[2]



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Caption: Logical flow for the von Frey up-down method.

Conclusion

JNJ-42165279 demonstrates significant analgesic properties in preclinical models of neuropathic pain by inhibiting FAAH and subsequently elevating endocannabinoid levels. The protocols outlined in these application notes provide a framework for researchers to investigate the therapeutic potential of **JNJ-42165279** and other FAAH inhibitors in pain research. Careful adherence to these established methodologies is crucial for obtaining reproducible and reliable data.

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